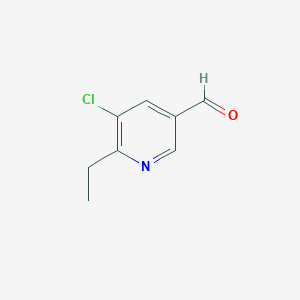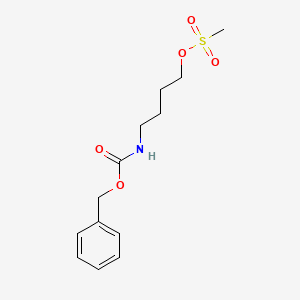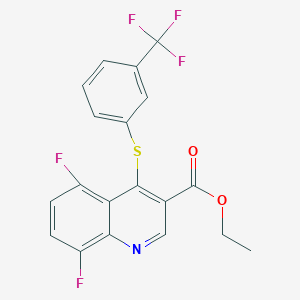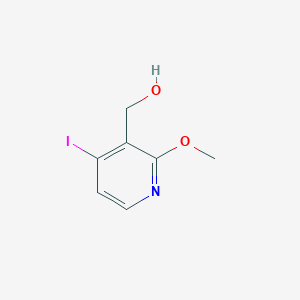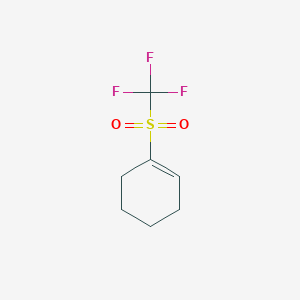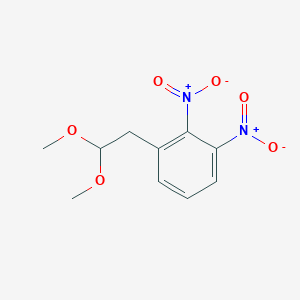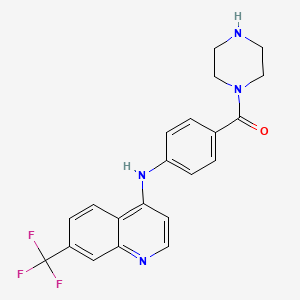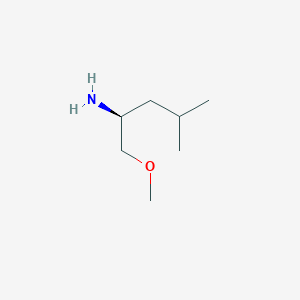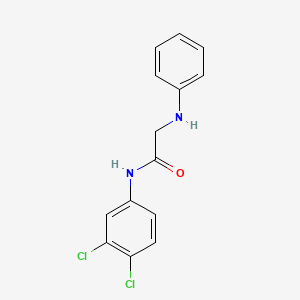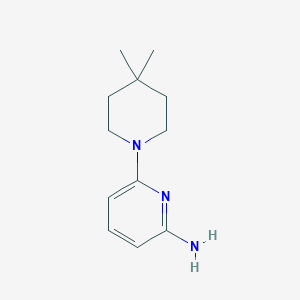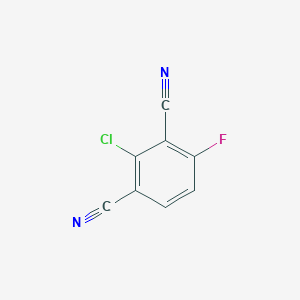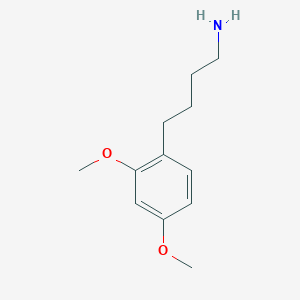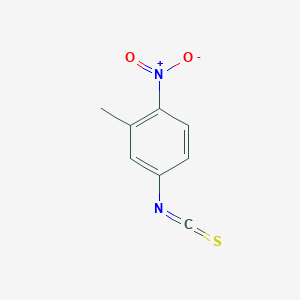![molecular formula C13H14O4 B8611606 methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate](/img/structure/B8611606.png)
methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-hydroxyethyl)benzofuran-5-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxyethyl)benzofuran-5-acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-(2-hydroxyethyl)benzofuran-5-carboxylate
- Ethyl 2-(2-hydroxyethyl)benzofuran-5-acetate
- Methyl 2-(2-hydroxyethyl)benzofuran-3-acetate
Comparison: methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C13H14O4/c1-16-13(15)7-9-2-3-12-10(6-9)8-11(17-12)4-5-14/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI Key |
KGAPRHOKPIPLFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-methoxybenzonitrile](/img/structure/B8611525.png)
